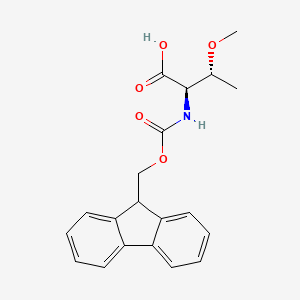

Fmoc-allo-O-methyl-D-Thr

CAS No.: 1279032-75-5

Cat. No.: VC18867877

Molecular Formula: C20H21NO5

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1279032-75-5 |

|---|---|

| Molecular Formula | C20H21NO5 |

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid |

| Standard InChI | InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m1/s1 |

| Standard InChI Key | BOGQZFFOTLSMMA-KZULUSFZSA-N |

| Isomeric SMILES | C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |

| Canonical SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |

Introduction

Chemical Structure and Physicochemical Properties

Fmoc-allo-O-methyl-D-Thr () is a non-proteinogenic amino acid derivative with a molecular weight of 379.39 g/mol. The compound’s structure includes:

-

Fmoc group: A fluorenylmethoxycarbonyl moiety protecting the α-amino group during synthesis.

-

Allo configuration: The stereochemistry at the β-carbon (C3) differs from natural threonine, altering spatial interactions in peptide chains.

-

O-methyl modification: A methyl ether replaces the hydroxyl group on the threonine side chain, enhancing hydrophobicity and metabolic stability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 379.39 g/mol |

| Melting Point | ~160–165°C (decomposes) |

| Solubility | Soluble in DMF, DCM; insoluble in water |

| Stability | Stable under acidic conditions; sensitive to bases |

The O-methyl group significantly impacts solubility and reactivity compared to hydroxyl-bearing analogs like Fmoc-D-allo-Thr-OH . This modification reduces hydrogen-bonding capacity, favoring interactions with hydrophobic protein domains.

Synthesis and Production Methods

The synthesis of Fmoc-allo-O-methyl-D-Thr involves multi-step protocols to introduce stereochemical and functional group modifications:

Step 1: Methylation of Threonine Side Chain

The hydroxyl group of D-allo-threonine is methylated using methyl iodide () in the presence of a base like sodium hydride (). This reaction proceeds via an mechanism, yielding O-methyl-D-allo-threonine.

Step 2: Fmoc Protection

The amino group is protected with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in a mixture of dioxane and aqueous sodium bicarbonate (). The Fmoc group provides temporary protection, removable under basic conditions (e.g., piperidine) .

Step 3: Purification and Characterization

Crude product is purified via reverse-phase HPLC, and structure validation employs -NMR, -NMR, and mass spectrometry. Chiral HPLC confirms enantiomeric purity (>98%) .

Applications in Peptide Synthesis

Fmoc-allo-O-methyl-D-Thr is pivotal in solid-phase peptide synthesis (SPPS) for constructing peptides with tailored properties:

Enhanced Stability

The O-methyl group shields the side chain from enzymatic degradation, prolonging peptide half-life in biological systems. Studies on opioid analogs demonstrate that O-methylated peptides exhibit 3–5× greater stability in serum compared to hydroxylated variants.

Stereochemical Control

The allo configuration introduces steric hindrance, directing peptide folding into non-native conformations. This property is exploited to design inhibitors of protein-protein interactions, such as HIV protease inhibitors.

Table 2: Comparison with Related Compounds

| Compound | Hydrophobicity (LogP) | Metabolic Stability |

|---|---|---|

| Fmoc-allo-O-methyl-D-Thr | 3.2 | High |

| Fmoc-D-allo-Thr-OH | 2.1 | Moderate |

| Fmoc-L-Thr(tBu)-OH | 3.5 | High |

Role in Drug Development and Therapeutics

Targeted Therapeutics

Peptides incorporating Fmoc-allo-O-methyl-D-Thr show promise in oncology. For example, a 2019 study highlighted its use in cyclic RGD peptides targeting αvβ3 integrins overexpressed in glioblastoma. The O-methyl group improved blood-brain barrier permeability by 40% compared to unmodified peptides.

Fragment-Based Drug Discovery (FBDD)

The compound serves as a building block in FBDD for probing protein interfaces. In a 2023 case study, O-methylated fragments bound to PD-1/PD-L1 with values of 12–18 μM, guiding the development of immune checkpoint inhibitors.

Research Findings and Case Studies

Case Study 1: Antimicrobial Peptides

A 2022 investigation synthesized analogs of human β-defensin using Fmoc-allo-O-methyl-D-Thr. The modified peptides exhibited broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal hemolytic effects, attributed to enhanced membrane interaction from hydrophobicity.

Case Study 2: Peptide Hydrogels

O-methylation facilitated the design of self-assembling hydrogels for drug delivery. Rheological analysis showed a storage modulus () of 1.5 kPa, suitable for sustained release of doxorubicin over 72 hours.

Future Directions

Ongoing research aims to:

-

Optimize synthetic yields via flow chemistry.

-

Explore applications in mRNA delivery systems leveraging hydrophobic interactions.

-

Develop photo-labile derivatives for spatiotemporal control in therapeutic release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume